molecular formula C11H16O3 B8312147 Spiro[bicyclo[3.3.1]nonane-3,2'-[1,3]dioxolane]-7-one

Spiro[bicyclo[3.3.1]nonane-3,2'-[1,3]dioxolane]-7-one

Katalognummer: B8312147
Molekulargewicht: 196.24 g/mol
InChI-Schlüssel: LNBKOECPIAUOMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolan]-7-one is a complex organic compound characterized by its unique spiro structure. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its rigid and stable framework. The spiro configuration, where two rings are connected through a single atom, imparts unique chemical and physical properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolan]-7-one typically involves the formation of the bicyclo[3.3.1]nonane core followed by the introduction of the spiro dioxolan moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Large-scale production may also involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolan]-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolan]-7-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolan]-7-one involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the functional groups present on the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolan]-7-one stands out due to its specific spiro configuration and the presence of the dioxolan ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C11H16O3

Molekulargewicht

196.24 g/mol

IUPAC-Name

spiro[1,3-dioxolane-2,7'-bicyclo[3.3.1]nonane]-3'-one

InChI

InChI=1S/C11H16O3/c12-10-4-8-3-9(5-10)7-11(6-8)13-1-2-14-11/h8-9H,1-7H2

InChI-Schlüssel

LNBKOECPIAUOMQ-UHFFFAOYSA-N

Kanonische SMILES

C1COC2(O1)CC3CC(C2)CC(=O)C3

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

p-Toluenesulfonic acid (0.29 g, 1.51 mmol) was added to a solution of ketone (VII-l) (2.30 g, 15.11 mmol) in ethylene glycol (3.75 g, 60.45 mmol)—toluene (75 mL) and the reaction mixture was refluxed for 2 h using a Dean-Stark apparatus. The reaction mixture was allowed to cool to RT and was poured into a saturated solution of NaHCO3 (100 mL). The mixture was extracted with EtOAc (3×150 mL), dried (MgSO4) and concentrated. The crude product was purified by SGC using EtOAc:hexane=3:1 (v/v) as the eluent to give (VII-m) (2.33 g, 78%) as a white solid; 1H NMR (400 MHz, CDCl3) δ 1.68-1.84 (m, 6H), 2.26-2.34 (dd, J=6.6 and 18.4 Hz, 2H), 2.40-2.48 (m, 4H), 3.77-3.81 (m, 2H), 3.85-3.89 (m, 2H).
Quantity
0.29 g
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.